N-(1-cyclopropylethyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-6-9)14-12(15)10-3-2-4-11(13)7-10/h2-4,7-9H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFANMRRMDUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-fluorobenzamide typically involves the following steps:
Formation of 3-fluorobenzoyl chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with 1-cyclopropylethylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
The overall reaction can be summarized as:
3-fluorobenzoic acid+SOCl2→3-fluorobenzoyl chloride+HCl+SO2
3-fluorobenzoyl chloride+1-cyclopropylethylamine+Et3N→this compound+Et3N⋅HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and primary amines under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products
Nucleophilic Substitution: Substituted benzamides.
Reduction: N-(1-cyclopropylethyl)-3-fluoroaniline.
Oxidation: 3-fluorobenzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopropylethyl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-3-fluorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylethyl group can enhance binding affinity and specificity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings from Comparative Studies
In contrast, cyclohexyl-containing analogs (e.g., 5-Chloro-N-(cyclohexyl)-N-(thiophen-3-yl)benzamide) exhibit reduced binding efficiency due to increased steric hindrance .
Role of Fluorine and Trifluoromethyl Groups: Fluorine in the 3-position of the benzamide core increases electronegativity, improving hydrogen-bonding interactions with biological targets (e.g., enzymes or DNA) . Trifluoromethyl-substituted analogs (e.g., N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline) show superior metabolic stability and membrane permeability compared to monofluorinated derivatives .
Heterocyclic Modifications :
- Thiadiazole or thiophene substitutions (e.g., N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide) broaden biological activity spectra, including antimicrobial and anticancer effects, by introducing additional hydrogen-bonding or π-π stacking sites .
Discussion of Divergent Properties
- Synthetic Accessibility: Cyclopropane-containing compounds often require specialized reagents (e.g., Simmons-Smith conditions) for ring formation, increasing synthetic complexity compared to non-cyclic analogs .
- Biological Efficacy : Fluorobenzamides with heterocyclic substituents (e.g., thiadiazole) demonstrate higher potency against Gram-negative bacteria than simpler benzamide derivatives, likely due to enhanced target engagement .
- Toxicity Profile: Compounds with trifluoromethyl groups (e.g., N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline) may exhibit higher bioaccumulation risks compared to monofluorinated analogs, necessitating detailed toxicokinetic studies .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(1-cyclopropylethyl)-3-fluorobenzamide?
The synthesis typically involves amide bond formation between 3-fluorobenzoic acid derivatives and the cyclopropylethylamine moiety. Key steps include:
- Activation of the carboxylic acid : Use of coupling reagents like EDCI/HOBt or CDI to form an activated intermediate .
- Nucleophilic substitution : Reaction with 1-cyclopropylethylamine under inert conditions (N₂/Ar atmosphere) to minimize side reactions .
- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent optimization required) . Critical parameters : Temperature control (0–25°C), solvent choice (DMF or THF), and stoichiometric ratios (1.2:1 amine:acid) to maximize yield (>70%) .
Q. Which analytical techniques are most effective for characterizing N-(1-cyclopropylethyl)-3-fluorobenzamide?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and purity. Key signals include:
- Fluorine-induced splitting in aromatic protons (δ 7.2–7.8 ppm) .
- Cyclopropane protons (δ 0.5–1.2 ppm, multiplet) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 236.2) .
- X-ray Crystallography : For unambiguous structural determination (if crystals are obtainable) .
Q. How should researchers handle and store N-(1-cyclopropylethyl)-3-fluorobenzamide to ensure stability?
- Storage : Keep in airtight containers under nitrogen, at –20°C, away from light and moisture to prevent hydrolysis/oxidation .
- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods. For respiratory protection, employ OV/AG/P99 respirators if airborne particles are generated .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .
Advanced Research Questions
Q. What strategies can optimize reaction yields and purity in the synthesis of fluorinated benzamides like N-(1-cyclopropylethyl)-3-fluorobenzamide?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Catalyst screening : Test Pd-based catalysts for potential coupling side reactions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation in real time .
- Byproduct analysis : Identify impurities (e.g., unreacted amine) via GC-MS and adjust stoichiometry .
Q. How can researchers resolve contradictions in biological activity data for fluorinated benzamides across studies?
- Standardized assays : Replicate studies under identical conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
- Purity validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity .
- Structural analogs : Compare with derivatives (e.g., N-cyclopropyl-4-fluorobenzamide) to isolate substituent effects .
Q. What computational approaches are suitable for predicting the physicochemical properties of N-(1-cyclopropylethyl)-3-fluorobenzamide?
- Density Functional Theory (DFT) : Calculate logP (partition coefficient) and pKa using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents (e.g., water:ethanol mixtures) .
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
